molecular formula C24H23N3O4S B2625298 N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide CAS No. 2034359-61-8

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide

Cat. No.: B2625298
CAS No.: 2034359-61-8
M. Wt: 449.53
InChI Key: PBFPNGYENAMKAN-UHFFFAOYSA-N
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Description

“N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N’-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide” is a complex organic compound that features a benzothiophene moiety and a tricyclic structure. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

In biology, it might be studied for its potential interactions with biological macromolecules, such as proteins or DNA.

Medicine

In medicine, compounds with similar structures are often investigated for their potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

In industry, it could be used in the development of new materials or as a catalyst in various chemical processes.

Future Directions

Future research could focus on synthesizing this compound and studying its physical and chemical properties. Biological studies could also be conducted to determine its potential therapeutic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N’-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide” would likely involve multiple steps, including the formation of the benzothiophene ring, the tricyclic structure, and the final coupling of these two moieties. Typical reaction conditions might include:

    Formation of Benzothiophene: This could involve cyclization reactions using sulfur sources and aromatic precursors.

    Formation of Tricyclic Structure: This might involve intramolecular cyclization reactions.

    Coupling Reactions: The final step would likely involve coupling the two main structures using amide bond formation techniques.

Industrial Production Methods

Industrial production would scale up these reactions, often using continuous flow chemistry to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the benzothiophene moiety.

    Reduction: Reduction reactions could target the carbonyl groups within the structure.

    Substitution: Various substitution reactions could occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products would depend on the specific reactions but could include oxidized or reduced forms of the original compound, as well as various substituted derivatives.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets could include enzymes, receptors, or other proteins, and the pathways involved would depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N’-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide: is unique due to its specific combination of benzothiophene and tricyclic structures.

    Other Benzothiophene Derivatives: These might include compounds with similar benzothiophene moieties but different substituents.

    Other Tricyclic Compounds: These might include compounds with similar tricyclic structures but different functional groups.

Uniqueness

The uniqueness of “N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N’-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide” lies in its specific structural features, which could confer unique biological activities or chemical reactivity.

Properties

IUPAC Name

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4S/c1-24(31,19-11-14-5-2-3-7-18(14)32-19)13-25-22(29)23(30)26-17-9-15-6-4-8-27-20(28)12-16(10-17)21(15)27/h2-3,5,7,9-11,31H,4,6,8,12-13H2,1H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBFPNGYENAMKAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NC1=CC2=C3C(=C1)CC(=O)N3CCC2)(C4=CC5=CC=CC=C5S4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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